Irsogladine vs. Omeprazole: Superior Protection of Small Intestinal Mucosa in NSAID-Induced Injury
Irsogladine provided significantly better protection against NSAID-induced small intestinal mucosal injury compared to the proton-pump inhibitor omeprazole in a prospective, randomized, controlled human study. Irsogladine prevented the increase in small intestinal mucosal breaks caused by diclofenac, whereas omeprazole failed to do so. Quantitatively, the change in lesion number was minimal for irsogladine but substantial for omeprazole, leading to a significant between-group difference [1].
| Evidence Dimension | Change in number of small intestinal mucosal breaks (pre- vs. post-treatment) |
|---|---|
| Target Compound Data | Irsogladine (4 mg/day): change from 0.3 ± 0.8 to 0.5 ± 0.7 lesions (p = 0.62, not significant) |
| Comparator Or Baseline | Omeprazole (10 mg/day): change from 0.1 ± 0.3 to 1.9 ± 2.0 lesions (p = 0.0002, significant increase) |
| Quantified Difference | Between-group difference in change: p = 0.0040 |
| Conditions | Randomized, controlled human study; 14-day co-administration with diclofenac sodium (75 mg/day); capsule endoscopy evaluation. |
Why This Matters
This data demonstrates that irsogladine offers a unique protective effect on the small intestine, an area where standard-of-care PPIs are ineffective, providing a distinct scientific advantage for studies of NSAID-induced enteropathy.
- [1] Kuramoto T, et al. Preventive effect of irsogladine or omeprazole on non-steroidal anti-inflammatory drug-induced esophagitis, peptic ulcers, and small intestinal lesions in humans, a prospective randomized controlled study. BMC Gastroenterol. 2013;13:85. doi:10.1186/1471-230X-13-85. View Source
